

# Application Note: Quantification of Procyanidin A2 by HPLC-UV

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Procyanidin A2

Cat. No.: B192183

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## Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of **Procyanidin A2**. The described protocol is specific, accurate, and reproducible, making it suitable for routine quality control and research applications in the pharmaceutical and nutraceutical industries. The method utilizes a reversed-phase C18 column and gradient elution to achieve excellent separation and quantification of **Procyanidin A2**.

## Introduction

**Procyanidin A2** is a type of proanthocyanidin, a class of flavonoids found in various plant sources, including litchi, horse chestnut, and cranberries. It is known for its potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for drug development and nutraceutical applications. Accurate and reliable quantification of **Procyanidin A2** in raw materials and finished products is crucial for ensuring product quality and efficacy. This application note provides a detailed protocol for the quantification of **Procyanidin A2** using a robust HPLC-UV method.

## Experimental

### 2.1. Instrumentation and Materials

- HPLC system with a UV detector

- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)
- HPLC grade acetonitrile, methanol, and water
- Acetic acid (analytical grade)
- **Procyanidin A2** reference standard (>98% purity)

## 2.2. Chromatographic Conditions

A validated HPLC method was employed for the quantification of **Procyanidin A2**.<sup>[1][2]</sup> The chromatographic conditions are summarized in the table below.

| Parameter          | Condition  |
|--------------------|--|
| Column             | Phenomenex® Luna 5u HILIC or equivalent C18 column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase       | A: 2% Acetic acid in Water<br>B: Acetonitrile                              |
| Gradient Elution   | 0-4 min, 5% A; 5-9 min, 10% A; 10-14 min, 80% A                            |
| Flow Rate          | 1.0 mL/min   |
| Injection Volume   | 20 µL  |
| Detection          | UV at 280 nm   |
| Column Temperature | 30°C   |
| Run Time           | Approximately 15 minutes   |

## 2.3. Preparation of Standard Solutions

A stock solution of **Procyanidin A2** was prepared by accurately weighing and dissolving the reference standard in methanol.<sup>[1]</sup> Working standard solutions were then prepared by serial

dilution of the stock solution to achieve concentrations ranging from 7.7 to 250 µg/mL.<sup>[1][2]</sup>

## 2.4. Sample Preparation

For the analysis of **Procyanidin A2** in plant extracts or other matrices, a suitable extraction method should be employed. A general procedure involves extracting the sample with methanol, followed by filtration through a 0.45 µm syringe filter prior to injection into the HPLC system.

# Results and Discussion

## 3.1. Method Validation

The HPLC-UV method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

### 3.1.1. Linearity

The linearity of the method was established by constructing a calibration curve with six different concentrations of **Procyanidin A2**. The method demonstrated excellent linearity over the concentration range of 7.7 - 250 µg/mL with a correlation coefficient ( $r^2$ ) of  $\geq 0.9999$ .

### 3.1.2. Precision and Accuracy

The precision of the method was determined by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) values were found to be less than 5%, indicating good precision. The accuracy of the method was demonstrated by a high recovery rate of 96-98%.

### 3.1.3. LOD and LOQ

The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 1.25 µg/mL and 2.50 µg/mL, respectively.

## 3.2. Quantitative Data Summary

The quantitative performance of the HPLC-UV method for **Procyanidin A2** is summarized in the table below.

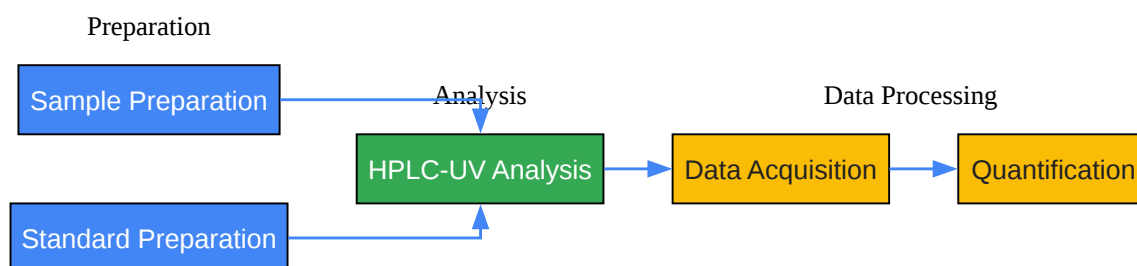
| Parameter                         | Result        |
|-----------------------------------|---------------|
| Retention Time                    | ~7 min        |
| Linearity Range (µg/mL)           | 7.7 - 250     |
| Correlation Coefficient ( $r^2$ ) | $\geq 0.9999$ |
| Recovery (%)                      | 96 - 98       |
| Precision (RSD %)                 | < 5           |
| LOD (µg/mL)                       | 1.25          |
| LOQ (µg/mL)                       | 2.50          |

## Protocol: Quantification of Procyanidin A2 by HPLC-UV

- Instrument Setup:
  - Set up the HPLC system according to the chromatographic conditions outlined in section 2.2.
  - Allow the system to equilibrate with the mobile phase until a stable baseline is achieved.
- Standard Preparation:
  - Accurately weigh approximately 10 mg of **Procyanidin A2** reference standard.
  - Dissolve in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL.
  - Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations of 250, 125, 62.5, 31.25, 15.6, and 7.8 µg/mL.
- Sample Preparation:
  - Accurately weigh a known amount of the sample (e.g., 100 mg of plant extract).
  - Add 10 mL of methanol and sonicate for 15-20 minutes.

- Centrifuge the sample and filter the supernatant through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial.
- Analysis:
  - Inject 20  $\mu\text{L}$  of each standard solution and the sample solution into the HPLC system.
  - Record the chromatograms and the peak areas for **Procyanidin A2**.
- Calculation:
  - Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
  - Determine the concentration of **Procyanidin A2** in the sample by interpolating its peak area from the calibration curve.
  - Calculate the final concentration in the original sample, taking into account the initial sample weight and dilution factors.

## Visualization of the Experimental Workflow



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Caption: Experimental workflow for **Procyanidin A2** quantification.

## Conclusion

The HPLC-UV method described in this application note is a reliable and robust method for the quantification of **Procyanidin A2**. The method is simple, rapid, and provides accurate and precise results, making it an ideal tool for quality control and research in various scientific fields.

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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)